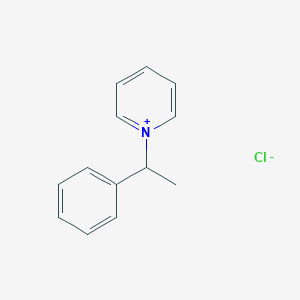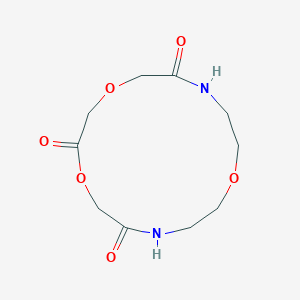![molecular formula C7H10 B14434106 Spiro[2.4]hept-1-ene CAS No. 78578-84-4](/img/structure/B14434106.png)
Spiro[2.4]hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.4]hept-1-ene: is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reactions: One common method for synthesizing spiro[2.4]hept-1-ene involves the cyclopropanation of cyclopentene using diazomethane or other carbene precursors.
Photochemical Reactions: Another method involves the photochemical [1+2] cycloaddition of olefins with carbenes.
Grubbs’ Catalyst: Arylspiro[2.4]hept-5-enes can be prepared from aryl-diallylcyclopropanes using Grubbs’ catalyst.
Industrial Production Methods: While specific industrial production methods for spiro[2
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[2.4]hept-1-ene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products:
Oxidation: Oxygenated spirocyclic compounds.
Reduction: Saturated spirocyclic hydrocarbons.
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
Chemistry: Spiro[2.4]hept-1-ene is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine:
Industry: this compound and its derivatives are used in the development of new materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism by which spiro[2.4]hept-1-ene exerts its effects is primarily through its reactivity with various chemical reagents. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Spiro[2.3]hex-1-ene: Another spirocyclic compound with a smaller ring system.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities including diuretic and antiandrogenic effects.
Azaspiro[2.4]hept-1-ene: A nitrogen-containing analog with greater water solubility and reactivity.
Uniqueness: this compound is unique due to its specific ring size and the presence of both a cyclopropane and a cyclopentene ring. This combination imparts distinct reactivity and properties compared to other spirocyclic compounds .
Properties
CAS No. |
78578-84-4 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
spiro[2.4]hept-1-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7(3-1)5-6-7/h5-6H,1-4H2 |
InChI Key |
KYSZFXOVOHPNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
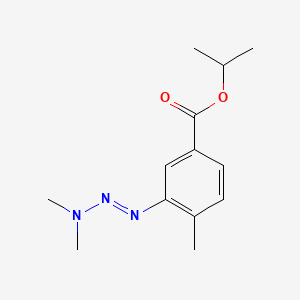
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
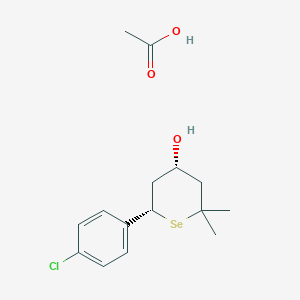
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
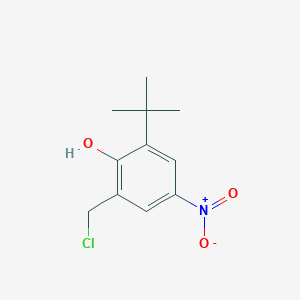
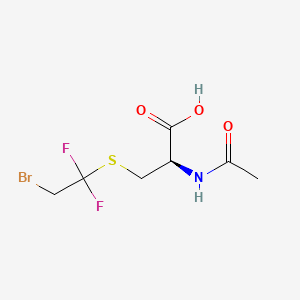
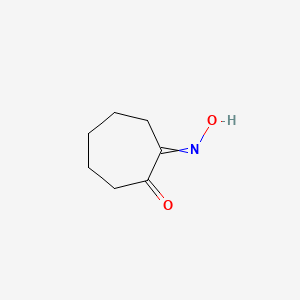
silane](/img/structure/B14434100.png)

